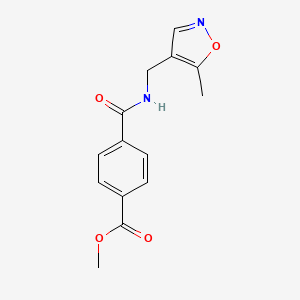
3-Cyclopropyl-2,3-dimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2,3-dimethylbutan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as CPDMB and has a molecular formula of C9H18O. CPDMB is a colorless liquid with a mild odor and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of CPDMB is not fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes and receptors involved in various cellular processes. CPDMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
CPDMB has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CPDMB has also been found to have antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, CPDMB has been found to have anxiolytic and sedative effects by binding to the GABA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPDMB in lab experiments is its potential therapeutic properties. CPDMB has been found to have various pharmacological effects, which make it a promising compound for drug discovery. However, one of the limitations of using CPDMB is its potential toxicity. Studies have shown that high doses of CPDMB can cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for the research of CPDMB. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Another direction is to explore its potential as a starting material for the synthesis of other compounds with therapeutic properties. Additionally, more research is needed to understand the mechanism of action of CPDMB and its potential toxicity.
Synthesemethoden
The synthesis of CPDMB involves the reaction of cyclopropylmethyl bromide with 2,3-dimethylbutan-1-ol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified by distillation. The yield of the synthesis is usually around 70%.
Wissenschaftliche Forschungsanwendungen
CPDMB has been used in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. It has been found to have potential therapeutic effects on cancer, inflammation, and neurological disorders. CPDMB has also been used as a starting material for the synthesis of other compounds with potential therapeutic properties.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVCYKRBTWSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide](/img/structure/B2908145.png)
![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/no-structure.png)
![(3S,4R)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B2908148.png)
![2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2908151.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)
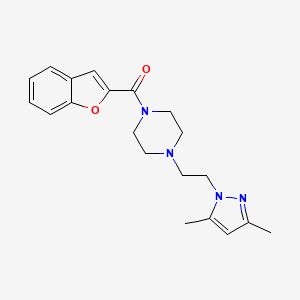
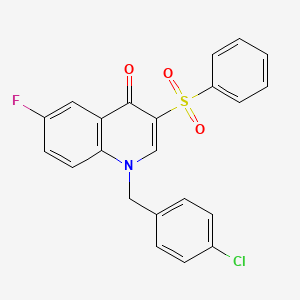
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908158.png)
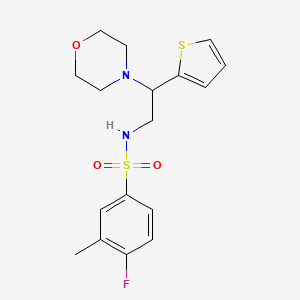
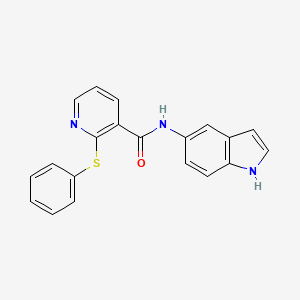
![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2908161.png)
